2-Benzylidene-1,1-dimethylhydrazine
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Overview
Description
. This compound is characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with an aldehyde or ketone. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE typically involves the reaction of benzaldehyde with N,N-dimethylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in different chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE involves its interaction with molecular targets through the hydrazone functional group. This interaction can lead to various biochemical and chemical effects, depending on the specific context of its use.
Comparison with Similar Compounds
1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE can be compared with other similar compounds such as:
N,N-Dimethylhydrazine: A related compound with similar chemical properties but different applications.
Benzaldehyde Hydrazone: Another hydrazone derivative with distinct reactivity and uses.
1,2-Dimethylhydrazine: A compound with similar structural features but different chemical behavior.
These comparisons highlight the unique properties and applications of 1,1-DIMETHYL-2-(PHENYLMETHYLIDENE)HYDRAZINE, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Benzylidene-1,1-dimethylhydrazine (BDMH) is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of BDMH, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
BDMH is characterized by the presence of a hydrazone functional group formed from the reaction between benzaldehyde and N,N-dimethylhydrazine. Its molecular formula is C10H12N2, and it exhibits properties typical of hydrazones, including reactivity in various chemical transformations.
The biological activity of BDMH is primarily attributed to its interaction with various biomolecular targets. The hydrazone structure allows for the formation of stable complexes with metal ions and other biomolecules, which can modulate enzymatic activities and cellular processes.
Key Mechanisms:
- Antioxidant Activity: BDMH has demonstrated significant antioxidant properties, which may protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases.
- Antitumor Activity: Preliminary studies suggest that BDMH exhibits antiproliferative effects against cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects: Research indicates that BDMH may have anticonvulsant properties, suggesting its potential use in treating neurological disorders.
Antioxidant Properties
BDMH has been evaluated for its ability to scavenge free radicals. In a study using DPPH and ABTS assays, BDMH showed promising antioxidant activity with IC50 values comparable to established antioxidants .
Anticancer Activity
Several studies have explored the anticancer potential of BDMH:
- Cell Line Studies: BDMH was tested on various cancer cell lines, including Jurkat cells (a model for leukemia). The compound exhibited a GI50 value indicating effective inhibition of cell proliferation at low concentrations .
- Mechanistic Insights: The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by DNA fragmentation assays .
Neuroprotective Effects
In animal models, BDMH demonstrated anticonvulsant activity, suggesting its potential use in epilepsy treatment. The compound was shown to modulate neurotransmitter levels and reduce seizure frequency .
Case Studies
- Antioxidant Evaluation:
- In vitro studies revealed that BDMH significantly reduced oxidative stress markers in treated cells compared to untreated controls.
- Table 1 summarizes the antioxidant activity of BDMH compared to other compounds.
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
BDMH | 45 | 50 |
Vitamin C | 30 | 35 |
Quercetin | 40 | 42 |
- Anticancer Activity:
- A study involving Jurkat cells indicated that BDMH reduced cell viability by over 70% at concentrations as low as 10 µM after 48 hours of treatment.
- Table 2 presents the GI50 values for BDMH and other anticancer agents.
Compound | GI50 (µM) |
---|---|
BDMH | 10 |
Doxorubicin | 0.5 |
Cisplatin | 1 |
Properties
IUPAC Name |
N-(benzylideneamino)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11(2)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEGSTUUYSHYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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